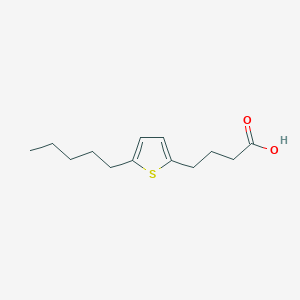

4-(5-Pentylthiophen-2-yl)butanoic acid

Description

Contextual Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. mdpi.com It is an aromatic heterocycle, resembling benzene (B151609) in many of its chemical and physical properties. mdpi.com This aromaticity and its planar structure contribute to the stability of the thiophene ring and allow it to undergo extensive substitution reactions, making it a versatile building block in organic synthesis. mdpi.com

The significance of the thiophene nucleus in medicinal chemistry is well-established. Thiophene derivatives are integral components of a wide array of pharmacologically active compounds and are found in numerous FDA-approved drugs. nih.gov The thiophene ring is often considered a bioisostere of the benzene ring, meaning it can frequently replace a benzene ring in a biologically active molecule without a significant loss of activity, while potentially improving properties such as solubility and metabolism. nih.gov Thiophenes are reported to possess a broad spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities. nih.govpharmaguideline.comcognizancejournal.com

Beyond pharmaceuticals, thiophene-based materials have become a major focus in materials science. researchgate.net Their semiconducting and fluorescent properties are exploited in the development of organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. researchgate.netresearchgate.net The versatility of thiophene chemistry allows for the synthesis of a wide range of polymers and oligomers with tunable electronic and optical properties. researchgate.net

The Butanoic Acid Moiety: Importance in Organic Synthesis and Biochemical Systems

Butanoic acid, systematically named butanoic acid and commonly known as butyric acid, is a short-chain fatty acid with the chemical formula CH₃CH₂CH₂COOH. In organic synthesis, it serves as a valuable precursor for the production of various esters, amides, and other derivatives. Its esters are known for their pleasant fruity or floral scents and are widely used as flavoring and fragrance agents.

In the realm of biochemistry and medicine, butanoic acid and its conjugate base, butyrate, play crucial roles. Butyrate is produced in the colon by the microbial fermentation of dietary fibers and is a primary energy source for colonocytes (the cells lining the colon), thereby supporting intestinal health. nih.gov Emerging research has highlighted the diverse biological activities of butyrate. It functions as a histone deacetylase (HDAC) inhibitor, an activity linked to the regulation of gene expression. nih.gov This mechanism is believed to underlie many of its observed effects, including the promotion of cell differentiation, the induction of apoptosis (programmed cell death) in cancer cells, and anti-inflammatory effects. nih.gov Consequently, butyric acid and its derivatives are being actively investigated for their therapeutic potential in treating conditions like colorectal cancer and hemoglobinopathies. nih.govnih.gov

Rationale for Focused Academic Inquiry into 4-(5-Pentylthiophen-2-yl)butanoic acid

The specific structure of this compound provides a compelling rationale for its investigation. The molecule is a hybrid that combines the key features of a substituted thiophene and a biologically relevant carboxylic acid. The academic inquiry into this compound is driven by the hypothesis that this combination can lead to novel properties and applications.

The rationale can be broken down into the following key points:

Synergistic Bioactivity: The molecule integrates the thiophene core, a proven pharmacophore found in many drugs, with the butanoic acid moiety, a known biological response modifier. cognizancejournal.comnih.govnih.gov This fusion could lead to compounds with enhanced or novel therapeutic activities, for example, as anticancer agents that combine the cell-growth inhibitory effects of butyrate with the tumor-targeting potential of a substituted thiophene.

Modulation of Physicochemical Properties: The presence of the five-carbon pentyl chain introduces significant lipophilicity (fat-solubility) to the molecule. This alkyl substituent can profoundly influence the molecule's properties, such as its solubility, membrane permeability, and ability to bind to hydrophobic pockets in proteins and receptors. Synthesizing and studying such derivatives allow researchers to systematically explore structure-activity relationships.

Advanced Materials Development: In materials science, attaching a flexible alkyl chain (pentyl) and a functional group (carboxylic acid) to a thiophene ring creates a monomer that could be used to synthesize functional polymers. nih.govnist.gov The carboxylic acid group provides a handle for further reactions or can influence intermolecular interactions like hydrogen bonding, affecting the self-assembly and bulk properties of materials designed for organic electronics.

Overview of Research Domains Applicable to Thiophene-Butanoic Acid Structures

The unique chemical structure of this compound and related thiophene-butanoic acid compounds makes them relevant to several domains of chemical research.

Medicinal Chemistry and Drug Discovery: This is a primary research area. These compounds can be synthesized and screened for various biological activities. Given the known properties of their constituent parts, they are logical candidates for investigation as anti-inflammatory agents, anticancer therapeutics (particularly for colorectal cancer), and antimicrobial drugs. nih.govnih.govnih.gov The thiophene-butanoic acid scaffold can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Materials Science: Thiophene derivatives are crucial in the field of organic electronics. researchgate.net Molecules like this compound can be explored as building blocks for semiconducting polymers. The alkyl side chain helps to improve the processability and solubility of the resulting polymers, while the thiophene rings form the conductive backbone. nih.govnist.gov The carboxylic acid function could be used to anchor the material to surfaces or to create complex, self-assembling architectures.

Organic Synthesis and Catalysis: These molecules serve as versatile intermediates in organic synthesis. The carboxylic acid group can be converted into a wide range of other functional groups, and the thiophene ring can participate in various coupling reactions, allowing for the construction of more complex molecular frameworks. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

4-(5-pentylthiophen-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2S/c1-2-3-4-6-11-9-10-12(16-11)7-5-8-13(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIARTVAHVWAUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(S1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 5 Pentylthiophen 2 Yl Butanoic Acid and Analogues

Strategies for Thiophene (B33073) Ring Construction and Functionalization

The construction of the thiophene ring from acyclic precursors is a cornerstone of heterocyclic chemistry. derpharmachemica.com These methods involve introducing a sulfur atom to a carbon skeleton, leading to a variety of substituted thiophenes. derpharmachemica.com

The cyclization of acyclic precursors already containing a sulfur atom is a powerful strategy for thiophene synthesis. Functionalized alkynes, in particular, serve as versatile substrates for these transformations. Metal-catalyzed heterocyclization of alkynes with a suitably positioned nucleophilic group is an efficient methodology for creating heterocycles. nih.gov While this approach is well-established for oxygen and nitrogen heterocycles, its application for sulfur-containing rings has been comparatively less explored, potentially due to the "poisoning" effect of sulfur on metal catalysts. researchgate.net

Recent advancements include the halocyclization of alkynoic thioesters with N-halosuccinimides (NIS, NBS), which, followed by oxidative aromatization, yields thiophenes in a one-pot synthesis. organic-chemistry.org Similarly, the direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives provides a route to 3-iodothiophenes. organic-chemistry.org

Transition metal catalysis offers an atom-economical and regioselective pathway to substituted thiophenes from readily available starting materials. nih.gov

Palladium-Catalyzed Cycloisomerization: A notable example is the PdI2-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. nih.govacs.org This reaction, performed in the presence of potassium iodide (KI), efficiently converts the acyclic thiol precursors into substituted thiophenes. nih.govresearchgate.net The catalytic system, consisting of PdI2 and KI, is believed to form the catalytically active species PdI4(2-). researchgate.net The reactions are typically carried out in N,N-dimethylacetamide (DMA) or under solventless conditions at temperatures ranging from 25–100 °C. acs.orgresearchgate.net

Table 1: Examples of PdI2/KI-Catalyzed Cycloisomerization of (Z)-2-en-4-yne-1-thiols

| Substrate (R group) | Product | Yield (%) |

|---|---|---|

| Phenyl | 2-Phenylthiophene | 94% |

| n-Hexyl | 2-(n-Hexyl)thiophene | 85% |

| 2-Thienyl | 2,2'-Bithiophene | 82% |

Data sourced from research on PdI2-catalyzed cycloisomerization. researchgate.net

Copper-Catalyzed/Promoted Cyclization: Copper catalysts have also been successfully employed in thiophene synthesis. A copper(I)-catalyzed procedure can be used for the synthesis of 2,5-disubstituted thiophenes from haloalkynes or 1,3-diynes. acs.org Another approach involves the copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes. organic-chemistry.org Furthermore, copper-promoted 5-endo-dig S-cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes with CuX2 (X = Cl, Br) leads to the formation of 3-halothiophenes. mdpi.com

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. chim.it A mild, base-promoted thioannulation method involves the reaction of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate, proceeding through a tandem allylic substitution and cycloisomerization. organic-chemistry.org

Another metal-free strategy utilizes elemental sulfur or potassium ethyl xanthogenate (EtOCS2K) for the dehydration and sulfur cyclization of alkynols. organic-chemistry.org This reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S3•−). organic-chemistry.org Similarly, the interaction between elemental sulfur and sodium tert-butoxide (NaOtBu) facilitates a single-step synthesis of thiophenes from 1,3-diynes, also proceeding via the trisulfur radical anion intermediate. organic-chemistry.org

Classical name reactions involving condensation provide robust and versatile methods for constructing the thiophene ring. derpharmachemica.com

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene. organic-chemistry.orgpharmaguideline.comwikipedia.org Traditional sulfur sources include phosphorus pentasulfide (P4S10), with Lawesson's reagent being a more modern alternative. organic-chemistry.orgwikipedia.org These reagents act as both sulfurizing and dehydrating agents. organic-chemistry.orguobaghdad.edu.iq The reaction mechanism is thought to proceed through the sulfurization of the dicarbonyl to form a thioketone, followed by cyclization and dehydration, rather than through a furan (B31954) intermediate. organic-chemistry.orgwikipedia.org

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent synthesis that produces highly functionalized 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. wikipedia.orgthieme-connect.com The reaction begins with a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur, cyclizes, and tautomerizes to yield the 2-aminothiophene product. wikipedia.org This method is exceptionally valuable for creating precursors for a wide range of pharmaceuticals and dyes. thieme-connect.comarkat-usa.org

Table 2: Overview of Gewald Synthesis Variations

| Carbonyl Component | Activated Nitrile | Base | Typical Product |

|---|---|---|---|

| Ketone | α-Cyanoester | Amine | Polysubstituted 2-aminothiophene |

| Aldehyde | Malononitrile | Morpholine | Polysubstituted 2-aminothiophene |

| Cyclohexanone | Ethyl cyanoacetate | Piperidinium borate | Tetrahydrobenzo[b]thiophene derivative |

Information compiled from multiple sources on the Gewald reaction. wikipedia.orgthieme-connect.comarkat-usa.org

Fiesselmann Thiophene Synthesis: The Fiesselmann synthesis is a regiocontrolled method for producing substituted thiophenes, specifically 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgcore.ac.uk The reaction involves the condensation of thioglycolic acid or its esters with α,β-acetylenic esters in the presence of a base. derpharmachemica.comwikipedia.org The mechanism proceeds through a series of base-catalyzed 1,4-conjugate addition reactions, forming a thioacetal which then cyclizes. derpharmachemica.comwikipedia.org This method is attractive for its mild reaction conditions and its ability to generate trisubstituted thiophenes with specific functionalities. core.ac.uk

Regioselective Introduction of the Pentyl Side Chain

To synthesize 4-(5-pentylthiophen-2-yl)butanoic acid, the pentyl group must be introduced at the C5 position of the thiophene ring. This is typically achieved through electrophilic substitution reactions on a pre-formed thiophene nucleus.

Friedel-Crafts reactions are a primary method for functionalizing the thiophene ring. Thiophene is more reactive than benzene (B151609) in electrophilic substitution, with a strong preference for substitution at the C2 and C5 positions. derpharmachemica.comstackexchange.com

Acylation: Friedel-Crafts acylation of thiophene occurs with high regioselectivity at the 2-position. stackexchange.com This preference is explained by the greater stability of the reaction intermediate formed during attack at the 2-position, which can be described by three resonance structures, compared to only two for attack at the 3-position. stackexchange.comechemi.com To introduce the pentyl group at the C5 position, one could start with a 2-substituted thiophene (containing the butanoic acid precursor) and then perform a second electrophilic substitution. The initial acyl group at C2 would direct the incoming electrophile to the C5 position. The acylation can be carried out with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like SnCl2 or AlCl3. nih.govgoogle.com The resulting ketone can then be reduced to the corresponding alkyl chain (the pentyl group) via methods like the Wolff-Kishner reduction. derpharmachemica.com

Alkylation: Direct Friedel-Crafts alkylation can be problematic due to issues with polysubstitution and carbocation rearrangements. A more controlled approach involves metalation followed by alkylation. Polycyclic thiophene derivatives can be regioselectively deprotonated at the 2-position using n-butyllithium (n-BuLi), followed by quenching with an alkyl halide (e.g., a pentyl halide) to install the alkyl group at that specific site. tandfonline.comtandfonline.comillinois.edu If the 2-position is already occupied, the deprotonation and subsequent alkylation would occur at the next most acidic position, which is the 5-position.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-halosuccinimide (NBS, NIS) |

| 1-mercapto-3-yn-2-ol |

| 3-iodothiophene |

| (Z)-2-en-4-yne-1-thiol |

| Palladium(II) iodide (PdI2) |

| Potassium iodide (KI) |

| N,N-dimethylacetamide (DMA) |

| Potassium thioacetate |

| Potassium ethyl xanthogenate (EtOCS2K) |

| Trisulfur radical anion (S3•−) |

| Sodium tert-butoxide (NaOtBu) |

| Phosphorus pentasulfide (P4S10) |

| Lawesson's reagent |

| α-cyanoester |

| Thioglycolic acid |

| n-butyllithium (n-BuLi) |

| Tin(II) chloride (SnCl2) |

| Aluminum chloride (AlCl3) |

| 2-Phenylthiophene |

| 2-(n-Hexyl)thiophene |

| 2,2'-Bithiophene |

| 3-halothiophene |

| Malononitrile |

| Ethyl cyanoacetate |

| Tetrahydrobenzo[b]thiophene |

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds in the synthesis of complex organic molecules, including thiophene derivatives. researchgate.netrsc.org These methods offer high efficiency and functional group tolerance. wikipedia.org

Suzuki Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. harvard.edu For the synthesis of thiophene-based compounds, a common strategy involves the reaction of a thienyl boronic acid with an appropriate alkyl halide. nih.govmdpi.com The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand like SPhos, and a base. nih.gov This methodology has been successfully used to synthesize a variety of arylthiophene derivatives in good to excellent yields. mdpi.comnih.govdntb.gov.ua For instance, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via Suzuki coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various arylboronic acids. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.org It is particularly useful for the synthesis of functional polymers and complex organic molecules due to its tolerance of a wide range of functional groups. wiley-vch.de The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org While effective, a significant drawback of Stille coupling is the toxicity of the organotin reagents. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org It is a powerful method for preparing acetylenic thiophenes. nih.govblucher.com.br For example, a Pd/C-mediated Sonogashira coupling of iodothiophene with terminal alkynes has been successfully carried out in water, offering an economic and environmentally friendly process. nih.gov The reaction has been applied to the synthesis of various 2-substituted benzo[b]thiophenes. rsc.org

| Methodology | Catalyst System | Coupling Partners | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki Coupling | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a phosphine ligand and a base | Organoboron compound (e.g., boronic acid) and an organic halide or triflate | Mild reaction conditions, commercial availability of reagents, low toxicity of boron compounds | Potential for side reactions, sensitivity to steric hindrance |

| Stille Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Organotin compound (organostannane) and an organic halide or triflate | High tolerance for various functional groups | Toxicity of organotin reagents, difficulty in removing tin byproducts |

| Sonogashira Coupling | Palladium catalyst and a copper co-catalyst (e.g., CuI) | Terminal alkyne and an aryl or vinyl halide | Direct formation of C(sp)-C(sp²) bonds, mild reaction conditions | Requires a terminal alkyne, potential for homocoupling of the alkyne |

Derivatization and Attachment of the Butanoic Acid Moiety

The introduction of the butanoic acid side chain onto the thiophene ring is a critical step in the synthesis of the target compound. This can be achieved through various carboxylation techniques or by building the chain through elongation or functional group interconversions.

Direct carboxylation of the thiophene ring with carbon dioxide (CO₂) presents an atom-economical approach to introduce the carboxylic acid functionality.

Lewis Acid-Mediated Carboxylation: Thiophenes can be directly carboxylated with CO₂ in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl₂). oup.com This reaction typically proceeds at the 5-position for 2-substituted thiophenes due to the directing effect of the substituent and the higher reactivity of the α-position of the thiophene ring. oup.com

Base-Mediated Carboxylation: The direct C-H carboxylation of thiophene with CO₂ can also be achieved in a solvent-free medium using a mixture of cesium carbonate and a carboxylate salt, such as cesium pivalate. mdpi.com This method relies on the basic medium to deprotonate the weakly acidic C-H bond of the thiophene ring. mdpi.com

Transition Metal-Catalyzed Carboxylation: Palladium-catalyzed carboxylation of thiophenes with CO₂ has been investigated, where the mechanism involves the formation of a carbanion through C-H bond activation by the palladium catalyst. researchgate.net Silver(I) salts have also been shown to catalyze the C-H carboxylation of thiophene derivatives. researchgate.net

An alternative to direct carboxylation is the stepwise construction of the butanoic acid chain.

Chain Elongation: This can involve standard organic reactions to extend an existing side chain. For example, a shorter alkyl or functionalized chain on the thiophene ring can be elongated by one or more carbons using techniques like the Wittig reaction, followed by reduction and further functional group manipulation. Microbial chain elongation is a biochemical process that can produce medium-chain fatty acids, although its direct application to thiophene derivatives is not established. nih.govnih.gov

Functional Group Interconversion: A pre-existing functional group on the thiophene ring can be converted into the butanoic acid moiety. For instance, a 2-acetylthiophene (B1664040) can be a precursor to thiophene-2-acetic acid. wikipedia.org A Friedel-Crafts acylation can introduce an acyl group, which can then be manipulated. For example, acylation of a thiophene with an appropriate acyl halide or anhydride can install a four-carbon chain with a terminal functional group that can be subsequently converted to a carboxylic acid. google.com A Grignard reagent formed from a brominated thiophene can react with CO₂ to yield a carboxylic acid. studyx.aibeilstein-journals.org

Control of Stereochemistry in Chiral Analogues of Thiophene-Butanoic Acid

While this compound itself is achiral, the synthesis of chiral analogues, where a stereocenter is introduced in the butanoic acid chain or on a substituent, requires stereocontrolled synthetic methods. Innovative approaches to the regioselective synthesis of substituted thiophenes often start from acyclic precursors, which can be chiral, allowing for the transfer of stereochemistry to the final product. nih.gov Metal-catalyzed heterocyclization of functionalized alkynes bearing a suitably placed nucleophilic group is a powerful strategy for creating substituted heterocycles, and if the starting alkyne is chiral, this can lead to chiral thiophene derivatives. nih.gov

Green Chemistry Principles in the Synthesis of Thiophene-Butanoic Acid Derivatives

Applying green chemistry principles to the synthesis of thiophene derivatives aims to reduce the environmental impact of chemical processes. nih.govrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization and carboxylation reactions are examples of atom-economical approaches. mdpi.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, conducting reactions in water or using solvent-free conditions. nih.govacs.org The use of "table salt" as a source of "electrophilic chlorine" in ethanol (B145695) for the synthesis of chlorinated thiophenes is an example of employing non-toxic reagents. nih.gov

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents minimizes waste. bohrium.com Palladium- and copper-catalyzed reactions are central to many efficient thiophene syntheses. rsc.orgbohrium.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can lead to faster and more efficient reactions. acs.org

Comprehensive Analytical Characterization in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(5-pentylthiophen-2-yl)butanoic acid, the expected ¹H NMR signals are summarized in the table below. The chemical shifts are influenced by the electron-donating or withdrawing nature of adjacent functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Thiophene-H | 6.6-6.8 | d | 1H |

| Thiophene-H | 6.8-7.0 | d | 1H |

| -CH₂- (pentyl) | 2.7-2.9 | t | 2H |

| -CH₂- (butanoic acid) | 2.8-3.0 | t | 2H |

| -CH₂- (butanoic acid) | 2.4-2.6 | t | 2H |

| -CH₂- (pentyl) | 1.6-1.8 | m | 2H |

| -CH₂- (butanoic acid) | 1.9-2.1 | m | 2H |

| -CH₂- (pentyl) | 1.2-1.4 | m | 4H |

| -CH₃ (pentyl) | 0.8-1.0 | t | 3H |

| -COOH | 10.0-12.0 | s (broad) | 1H |

d = doublet, t = triplet, m = multiplet, s = singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for this compound are detailed below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (acid) | 175-180 |

| Thiophene-C (substituted) | 140-145 |

| Thiophene-C (substituted) | 138-142 |

| Thiophene-CH | 125-130 |

| Thiophene-CH | 123-128 |

| -CH₂- (pentyl, adjacent to thiophene) | 30-35 |

| -CH₂- (butanoic acid, adjacent to thiophene) | 28-33 |

| -CH₂- (butanoic acid) | 33-38 |

| -CH₂- (butanoic acid) | 24-29 |

| -CH₂- (pentyl) | 31-36 |

| -CH₂- (pentyl) | 22-27 |

| -CH₂- (pentyl) | 30-35 |

| -CH₃ (pentyl) | 13-15 |

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, respectively, solidifying the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₃H₂₀O₂S), the theoretical exact mass can be calculated. Fragmentation analysis in the mass spectrum would reveal characteristic patterns, such as the loss of the carboxylic acid group or cleavage of the pentyl chain, further corroborating the proposed structure.

| Ion | Theoretical m/z |

| [M]+ | 240.1184 |

| [M-COOH]+ | 195.1258 |

| [M-C₅H₁₁]+ | 169.0218 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show key absorption bands as listed below.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C-H stretch (sp³ and sp²) | 2850-3100 |

| C=O stretch (carboxylic acid) | 1700-1725 |

| C=C stretch (thiophene) | 1500-1600 |

| C-S stretch (thiophene) | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The thiophene (B33073) ring in this compound constitutes a chromophore that absorbs UV light. The expected absorption maxima (λmax) would be indicative of the π-π* transitions within the thiophene ring. semanticscholar.orgmdpi.com

| Transition | Predicted λmax (nm) |

| π → π* | 230-250 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For a lipophilic compound like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC method for the analysis of this compound would employ a C18 column, which is packed with silica (B1680970) particles that have been functionalized with C18 alkyl chains. pensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic or phosphoric acid to ensure the carboxylic acid group of the analyte is protonated, thereby increasing its retention on the non-polar stationary phase. sielc.comhplc.eu

Ultraviolet (UV) detection is commonly used for compounds containing a chromophore, such as the thiophene ring in this compound. The thiophene moiety exhibits strong absorbance in the UV region, typically around 230-260 nm, allowing for sensitive detection. acs.org

For enhanced specificity and structural confirmation, HPLC systems can be coupled with a mass spectrometer (MS). researchgate.netnih.gov This hyphenated technique, HPLC-MS, provides mass-to-charge ratio (m/z) information, which is invaluable for unequivocal identification of the compound and for characterizing any potential metabolites or degradation products. nih.govacs.org Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for such analyses. nih.gov

Interactive Table: Illustrative HPLC-UV/MS Parameters

| Parameter | Value | Description |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | A standard reverse-phase column suitable for retaining the non-polar analyte. pensoft.net |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | A gradient elution, starting with a higher percentage of A and increasing B over time, is often used to ensure good separation and peak shape. | | Flow Rate | 1.0 mL/min | A typical flow rate for analytical scale HPLC. pensoft.net | | UV Wavelength | 245 nm | Chosen based on the UV absorbance maximum of the thiophene ring. | | MS Ionization | Negative Ion ESI | Ideal for acidic compounds like butanoic acid derivatives, detecting the [M-H]⁻ ion. | | MS Detection | m/z 240.09 | Corresponds to the deprotonated molecular ion of this compound. |

Solid-Phase Extraction (SPE) and Microextraction Techniques for Sample Preparation

Effective sample preparation is critical to remove interfering substances from the sample matrix and to concentrate the analyte of interest before HPLC analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, particularly for complex biological or environmental samples.

For the extraction of this compound, a variety of SPE sorbents could be employed depending on the sample matrix. A non-polar, reverse-phase sorbent like C18 or a polymer-based sorbent would be suitable for extracting this compound from aqueous matrices. The principle relies on the same hydrophobic interactions as in RP-HPLC.

The general steps for an SPE procedure are:

Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase, followed by water or a buffer to equilibrate it to the sample conditions.

Loading: The sample is passed through the SPE cartridge, and the analyte adsorbs to the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any weakly bound impurities while the analyte of interest remains on the sorbent.

Elution: A strong, non-polar organic solvent is used to desorb the analyte from the sorbent, resulting in a cleaner and more concentrated sample.

Alternatively, for smaller sample volumes or lower concentrations, microextraction techniques can be utilized. These methods are miniaturized versions of traditional extraction techniques and offer advantages such as reduced solvent consumption and lower costs.

Interactive Table: Representative SPE Protocol

| Step | Solvent/Solution | Purpose |

|---|---|---|

| Sorbent | C18 or Polymer-based | Retains the non-polar analyte from aqueous samples. |

| Conditioning | 1. Methanol 2. Water (pH adjusted) | To activate the sorbent and mimic the sample's aqueous environment. | | Loading | Sample (aqueous) | The analyte binds to the C18 sorbent. | | Washing | 5% Methanol in Water | To remove polar impurities without eluting the analyte. | | Elution | Acetonitrile or Methanol | To recover the purified and concentrated analyte. |

In Depth Computational and Theoretical Investigations

Quantum Chemical Approaches to Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic behavior and reactivity of molecules. For a compound like 4-(5-Pentylthiophen-2-yl)butanoic acid, these methods would provide a deep understanding of its fundamental properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gove3s-conferences.org For a molecule like this compound, DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), would be employed to optimize the molecular geometry and determine key electronic parameters like bond lengths, bond angles, and dihedral angles. nih.gov Such studies on related thiophene (B33073) carboxylic acids have been used to explore their reactivity and the influence of the thiophene ring on the carboxylic acid moiety. nih.gov Furthermore, DFT can be used to model potential reaction pathways, such as decarboxylation, by calculating the energy barriers of transition states, although specific studies on this compound are not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net For thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring. In studies on various thiophene-2-carboxamide derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 3.11–3.83 eV, providing insights into their relative stability. nih.gov A similar analysis for this compound would reveal how the pentyl and butanoic acid chains influence the electronic properties of the thiophene core.

Table 1: Illustrative Data Table for Frontier Molecular Orbital Energies (Hypothetical) This table is for illustrative purposes only, as specific data for this compound is not available in the search results.

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Computational methods can predict spectroscopic data, which serves as a valuable tool for structural confirmation.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For butanoic acid itself, distinct signals are observed for the carboxylic acid proton (~11.5 ppm) and the different methylene (B1212753) and methyl groups. docbrown.infodocbrown.info A predicted spectrum for the target molecule would show signals for the thiophene protons, the pentyl chain, and the butanoic acid chain, with shifts influenced by their chemical environments.

IR Spectroscopy: DFT calculations can compute vibrational frequencies. The infrared (IR) spectrum of a carboxylic acid is characterized by a very broad O-H stretching band (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1760 cm⁻¹). docbrown.info Thiophene C-S stretching vibrations are also identifiable. iosrjournals.org Theoretical spectra for this compound would help in assigning the experimental vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in UV-Vis spectra. Thiophene derivatives typically exhibit π-π* transitions. The presence of alkyl and carboxylic acid groups would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted thiophene.

Molecular Modeling and Simulation Studies

Molecular modeling provides insight into the three-dimensional structure and dynamic behavior of molecules.

Molecular Docking for Theoretical Ligand-Receptor Interaction Predictions

No specific molecular docking studies were found for this compound. Such a study would typically involve:

Target Selection: Identification of a relevant biological receptor.

Ligand and Receptor Preparation: Generation of 3D structures for both the compound and the target receptor.

Docking Simulation: Using computational algorithms to predict the most likely binding poses of the compound within the receptor's active site.

Analysis of Interactions: Examination of the predicted binding mode to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Without a specified biological target and dedicated research, a data table of predicted binding affinities and interacting residues cannot be generated.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

There are no published molecular dynamics (MD) simulations for this compound. An MD simulation study would provide valuable information on:

Conformational Stability: Assessing the stability of the compound's conformation over time, both in solution and when bound to a receptor.

Binding Stability: Evaluating the stability of the ligand-receptor complex and identifying key residues that maintain the interaction.

Solvent Effects: Understanding how water molecules and ions in the surrounding environment influence the compound's behavior and its interaction with a target.

A typical output from such a study would include analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis over the simulation trajectory. In the absence of such research, no data can be presented.

Chemometric and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical SAR without clinical endpoints)

No specific QSAR models have been developed for a series of compounds that includes this compound. QSAR studies on thiophene derivatives have been conducted in a more general sense. nih.govbrieflands.comasianpubs.orgresearchgate.net A theoretical SAR study for this compound would involve:

Dataset Collection: Assembling a set of structurally related molecules with corresponding (non-clinical) activity data.

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule in the dataset.

Model Development: Using statistical methods to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: Assessing the predictive power of the developed model.

Without a relevant dataset and a developed model, it is not possible to provide a QSAR data table or a discussion of the structural features of this compound that are predicted to influence its activity.

Non Clinical Research Applications of 4 5 Pentylthiophen 2 Yl Butanoic Acid and Derivatives

Applications in Bioorganic Chemistry as Molecular Probes and Tools

The functional duality of the 4-(5-alkylthiophen-2-yl)butanoic acid scaffold makes it an attractive candidate for the design of molecular probes. The carboxylic acid can act as a handle for conjugation or as a recognition element for biological targets, while the pentyl-thiophene portion can modulate properties such as hydrophobicity, membrane permeability, and electronic behavior.

Carbonic Anhydrase (CA): CAs are zinc-containing enzymes crucial for pH regulation. While sulfonamides are the most common CA inhibitors, non-sulfonamide inhibitors are sought to achieve better isoform selectivity. mdpi.com Carboxylic acids have been explored as an alternative zinc-binding group. nih.gov A molecule like 4-(5-pentylthiophen-2-yl)butanoic acid could theoretically position its carboxylate group to coordinate with the active site zinc ion, while the pentyl-thiophene tail interacts with surrounding hydrophobic and hydrophilic residues, influencing binding affinity and selectivity.

Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are key to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Dual inhibition of COX and LOX is considered a promising anti-inflammatory strategy. mdpi.com Many inhibitors possess a carboxylic acid moiety to mimic arachidonic acid, along with a hydrophobic tail. The scaffold of this compound fits this general pharmacophore, suggesting its potential as a structural template for developing novel dual COX/LOX inhibitors.

Reverse Transcriptase (RT): RT inhibitors are cornerstones of antiretroviral therapy. nih.gov They are broadly classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs bind to an allosteric pocket of the enzyme, inducing conformational changes that inactivate it. The hydrophobic and aromatic nature of the pentyl-thiophene group could allow it to fit into such allosteric pockets, making derivatives of this compound potential candidates for NNRTI development.

Mitochondrial Complex I: This is the first and largest enzyme complex of the electron transport chain. Inhibition of Complex I disrupts ATP production and is a target for certain drugs and pesticides. nih.govresearchgate.net Many known inhibitors are lipophilic molecules that can access the enzyme within the inner mitochondrial membrane. The physicochemical properties of this compound are consistent with those required for interaction with this membrane-bound complex.

Table 1: Overview of Target Enzymes and Relevance of the Thiophene-Alkanoic Acid Scaffold

| Enzyme Target | Biological Function | General Inhibitor Characteristics | Potential Role of the Scaffold |

| Carbonic Anhydrase | pH regulation, CO2 transport | Zinc-binding group (e.g., sulfonamide, carboxylate), tail for isoform selectivity | Carboxylic acid as a zinc-binding group; pentyl-thiophene tail for hydrophobic interactions. nih.gov |

| COX / LOX | Inflammation (prostaglandin & leukotriene synthesis) | Carboxylic acid to mimic arachidonic acid; hydrophobic body. nih.govmdpi.com | The entire molecule acts as a structural mimic of fatty acid substrates. |

| Reverse Transcriptase | Viral replication (RNA to DNA) | NRTIs mimic nucleosides; NNRTIs are often hydrophobic allosteric modulators. nih.govscienceopen.com | The aromatic, hydrophobic pentyl-thiophene moiety could serve as a core for NNRTI design. |

| Mitochondrial Complex I | Cellular respiration (electron transport) | Lipophilic molecules capable of penetrating the mitochondrial membrane. nih.gov | The compound's lipophilicity may facilitate interaction with the membrane-embedded enzyme complex. |

| RNA Polymerase | Gene transcription (DNA to RNA) | Small molecules that bind to various pockets, disrupting nucleic acid or protein interactions. nih.gov | The scaffold could be functionalized to target specific binding sites on the polymerase complex. |

The distinct chemical moieties of this compound and its derivatives allow for a range of non-covalent interactions that are fundamental to molecular recognition.

Protein Interactions: The carboxylate group is a versatile hydrogen bond acceptor and can also form strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) and arginine. The thiophene (B33073) ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The flexible pentyl chain is well-suited to engage in hydrophobic interactions within non-polar pockets of a protein's binding site. This combination of interactions can lead to high-affinity and specific binding.

Nucleic Acid Interactions: While less common, small molecules can be designed to interact with DNA or RNA. The planar thiophene ring could potentially intercalate between base pairs of a DNA duplex or bind to grooves. The carboxylic acid could interact with the phosphate (B84403) backbone or specific functional groups on the nucleobases.

Thiophene-based compounds are known for their fluorescent properties, making them valuable building blocks for bioimaging probes. mdpi.com The thiophene core can act as a fluorophore, and its emission properties can be tuned by modifying its substituents.

Derivatives of this compound could be engineered into fluorescent probes for cellular research. The carboxylic acid provides a convenient point of attachment for targeting ligands. For example, it could be coupled to a peptide that directs the probe to a specific organelle, such as the mitochondria or lysosomes. mdpi.com The lipophilic pentyl-thiophene portion can facilitate passage across cell membranes. Furthermore, the fluorescence of the thiophene core might be sensitive to the local microenvironment, allowing for the development of probes that report on parameters like pH, ion concentration, or membrane tension. mdpi.commdpi.com

Contributions to Advanced Materials Science

The same structural features that make thiophene derivatives useful in bioorganic chemistry also make them excellent components for advanced organic materials, particularly in the field of electronics.

Thiophene-based oligomers and polymers are among the most successful organic semiconductors due to their excellent charge transport properties and environmental stability. nih.govresearchgate.net The this compound structure represents a functionalized monomer that can be integrated into these materials.

Organic Field-Effect Transistors (OFETs): OFETs are key components of flexible electronics, displays, and sensors. nih.gov The performance of an OFET is highly dependent on the molecular ordering of the organic semiconductor. The pentyl side chain on the thiophene ring is crucial for enhancing the solubility of the material in organic solvents, enabling solution-based processing techniques like spin-coating and inkjet printing. researchgate.net Moreover, these alkyl chains influence the solid-state packing of the polymer chains, which directly impacts the charge carrier mobility. The butanoic acid group can serve as an anchoring group to modify gate dielectrics (e.g., SiO2 or Al2O3), promoting favorable molecular orientation and improving device performance.

The polymerization of monomers derived from this compound can lead to a variety of conjugated polymers with tailored properties. The thiophene rings form the conjugated backbone through which electrons can delocalize, which is the basis of their semiconducting nature.

By copolymerizing these monomers with other aromatic units, researchers can precisely tune the electronic properties of the resulting polymer, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This band-gap engineering is critical for optimizing materials for specific applications, whether for p-type or n-type transistors or for emitting light of a specific color in an Organic Light-Emitting Diode (OLED). The presence of the butanoic acid side chains can also impart stimuli-responsive behavior, where the polymer's properties could change in response to pH or the presence of certain ions, opening applications in chemical and biological sensing.

Table 2: Performance of Representative Alkyl-Thiophene Based Polymers in OFETs

| Polymer | Side Chains | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio |

| Poly(3-hexylthiophene) (P3HT) | Hexyl | Spin-coating | 0.01 - 0.1 | 10⁶ - 10⁸ |

| Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) | Dodecyl | Spin-coating | ~0.6 | >10⁶ |

| Thienothiophene-containing polymer 33 | Tetradecyl | Spin-coating | 0.6 | >10⁷ |

This table presents data for structurally related alkyl-thiophene polymers to illustrate the performance achievable with this class of materials in organic electronics. Data extracted from various sources for comparative purposes. nih.govprinceton.edu

Research on Corrosion Inhibition Mechanisms by Thiophene Derivatives

Thiophene derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The effectiveness of these organic compounds is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption occurs through the interaction of heteroatoms (sulfur, nitrogen, oxygen) and π-electrons in the thiophene ring with the vacant d-orbitals of the metal.

The mechanism of corrosion inhibition by thiophene derivatives typically involves one or more of the following processes:

Adsorption: The primary step is the adsorption of the inhibitor molecules onto the metal surface. This can be physisorption (electrostatic interaction) or chemisorption (covalent bonding). The presence of the sulfur atom in the thiophene ring, along with other functional groups, plays a crucial role in the adsorption process.

Film Formation: Upon adsorption, a protective film is formed on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive medium.

Blocking of Active Sites: The inhibitor molecules can block the active sites on the metal surface where corrosion reactions (both anodic and cathodic) occur.

Quantum chemical studies have been employed to elucidate the relationship between the molecular structure of thiophene derivatives and their inhibition efficiency. jocpr.comresearchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment are calculated to predict the inhibition potential. jocpr.comfrontiersin.org A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency. A lower ΔE suggests higher reactivity and thus better inhibition. frontiersin.org

For instance, studies on compounds like 2-thiophene carboxylic acid and 2-thiophene carboxylic acid hydrazide have shown a correlation between these quantum chemical parameters and their experimentally determined corrosion inhibition efficiencies. jocpr.comresearchgate.net The presence of functional groups containing nitrogen and oxygen, in addition to the thiophene's sulfur, can further enhance the inhibitory effect. uaeu.ac.ae

The table below summarizes the inhibition efficiency of several thiophene derivatives on carbon steel in a 1 M HCl solution, as determined by experimental and theoretical studies.

| Compound Name | Concentration (M) | Inhibition Efficiency (%) | Reference |

| 4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine hydrochloride salt (MA-1615) | 1 x 10-3 | 95.6 | nih.gov |

| 5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine dihydrochloride (B599025) salt (MA-1740) | 1 x 10-3 | 96.9 | nih.gov |

| 2-thiophene carboxylic hydrazide | 5 x 10-3 | >90 | uaeu.ac.ae |

| 2-thiophene carboxylic acid | 5 x 10-3 | >80 | uaeu.ac.ae |

| 3-thiophene carboxaldehyde | 5 x 10-3 | >70 | uaeu.ac.ae |

| 2-acetyl thiophene | 5 x 10-3 | >60 | uaeu.ac.ae |

This data is illustrative and derived from studies on various thiophene derivatives, not specifically this compound.

Fundamental Structure-Activity Relationship (SAR) Investigations at the Molecular Level (without pharmacological claims)

Structure-activity relationship (SAR) studies of thiophene derivatives are crucial for understanding how modifications to their molecular structure influence their chemical and physical properties, which in turn affects their performance in non-clinical applications like corrosion inhibition.

Key structural features of thiophene derivatives that are often investigated in SAR studies include:

The Thiophene Ring: The sulfur atom in the thiophene ring is a key feature, providing a site for strong interaction with metal surfaces. Its electron-rich nature facilitates adsorption.

Substituents on the Thiophene Ring: The type, position, and size of substituents on the thiophene ring can significantly impact the molecule's properties.

Alkyl Chains: The presence of alkyl chains, such as the pentyl group in this compound, can influence the molecule's solubility and the surface area it covers upon adsorption. Longer alkyl chains may lead to the formation of a more compact and effective protective film. nih.gov

Carboxylic Acid Group: The butanoic acid chain provides a carboxylic acid functional group. The oxygen atoms in the carboxyl group can also participate in the adsorption process, potentially increasing the inhibition efficiency. Carboxylic acids have been shown to be effective corrosion inhibitors for metals like aluminum. researchgate.net

Electron Donating/Withdrawing Groups: The presence of electron-donating groups (e.g., alkyl groups) can increase the electron density on the thiophene ring, enhancing its ability to donate electrons to the metal surface and thereby improving inhibition efficiency. Conversely, electron-withdrawing groups may have the opposite effect.

Quantum chemical calculations provide a theoretical basis for SAR by correlating molecular properties with observed activity. The following table presents calculated quantum chemical parameters for two simple thiophene derivatives, illustrating how these values can relate to their potential as corrosion inhibitors.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Reference |

| 2-thiophene carboxylic acid | -7.02 | -1.55 | 5.47 | 3.45 | jocpr.comresearchgate.net |

| 2-thiophene carboxylic acid hydrazide | -6.69 | -1.36 | 5.33 | 4.21 | jocpr.comresearchgate.net |

Data from theoretical studies on related thiophene derivatives.

The higher EHOMO and lower ΔE for 2-thiophene carboxylic acid hydrazide compared to 2-thiophene carboxylic acid suggest it has a greater potential to be a more effective corrosion inhibitor, which is consistent with experimental findings. uaeu.ac.ae These fundamental SAR insights can guide the design of new thiophene derivatives with enhanced properties for specific non-clinical applications.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Synthetic Strategies for Complex Thiophene-Butanoic Acid Architectures

The synthesis of complex thiophene-butanoic acid architectures is an area of active research, with a focus on developing more efficient, selective, and versatile methods. Traditional methods for thiophene (B33073) synthesis, such as the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses, are being supplemented and in some cases replaced by modern techniques that offer improved yields and greater functional group tolerance.

Recent advancements include the use of metal-catalyzed cross-coupling reactions, which allow for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, for instance, have been instrumental in the direct C-H arylation of thiophenes, providing a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Copper-mediated and rhodium-catalyzed reactions are also being explored for the synthesis of polysubstituted thiophenes.

Multicomponent reactions (MCRs) are gaining prominence as they allow for the construction of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. Additionally, novel methods involving iodocyclization and reactions utilizing elemental sulfur or its surrogates are expanding the toolbox for thiophene synthesis. These next-generation strategies are pivotal for accessing a wider range of structurally diverse thiophene-butanoic acid derivatives for various applications.

Integration of Artificial Intelligence and Machine Learning in Computational Chemistry for Predictive Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of computational chemistry, particularly in the predictive design of novel compounds like thiophene derivatives. These computational tools can analyze vast datasets of chemical structures and their associated properties to identify patterns and build predictive models. For instance, Quantitative Structure-Activity Relationship (QSAR) models, often developed using machine learning algorithms, can predict the biological activity of new thiophene-based compounds before they are synthesized.

This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of molecules with the highest probability of desired activity. Machine learning models are being used to screen large virtual libraries of thiophene derivatives for potential therapeutic applications, such as anticancer and antileishmanial agents. Furthermore, AI and ML can predict various physicochemical properties of thiophene compounds, which is crucial for their application in materials science. The integration of these technologies offers a powerful approach to rationally design complex thiophene-butanoic acid architectures with tailored properties.

Exploiting Thiophene Ring-Opening Reactions for Novel Chemical Transformations

While thiophenes are known for their aromatic stability, their ring-opening reactions offer a unique avenue for novel chemical transformations. These reactions can lead to the formation of linear, highly functionalized molecules that may not be easily accessible through other synthetic routes. The cleavage of the carbon-sulfur bonds in the thiophene ring can be achieved using various reagents, including organolithium compounds and transition metals.

For example, the reaction of substituted dithieno[2,3-b:3',2'-d]thiophenes with aryllithium reagents results in a ring-opening to produce 2'-arylthio-3,3'-bithiophene-2-carbaldehydes. Transition metal complexes have also been shown to mediate the C-S bond cleavage in thiophenes, which is a key step in hydrodesulfurization processes. Recent research has also explored the use of low-valent aluminum complexes to induce C-S bond activation and ring-expansion of thiophenes. These ring-opening strategies provide a powerful tool for synthetic chemists to create novel molecular scaffolds from readily available thiophene precursors.

Bio-inspired Design and Synthesis of Thiophene-Based Research Probes

The inherent structural features of the thiophene ring, such as its electronic properties and ability to engage in various intermolecular interactions, make it an attractive scaffold for the design of bio-inspired research probes. These probes are valuable tools for studying biological systems, with applications in bio-imaging and sensing.

Researchers are designing and synthesizing thiophene derivatives that can act as fluorescent probes for detecting specific analytes or monitoring biological processes. For example, thiophene-based dyes have been developed for probing cell membranes. The synthesis of these probes often involves the strategic incorporation of functional groups that can interact with the target of interest or modulate the photophysical properties of the thiophene core. The versatility of thiophene chemistry allows for the creation of a diverse range of probes with tailored properties for specific biological applications.

Advancements in Sustainable and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally benign synthetic routes for thiophene derivatives. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reactions and reducing energy consumption in the synthesis of thiophene compounds. The use of water or other green solvents like deep eutectic solvents is also being explored to replace hazardous organic solvents. Furthermore, catalytic methods, particularly those using heterogeneous catalysts that can be easily recovered and reused, are being developed to minimize waste. Metal-free synthetic approaches are also gaining traction as they avoid the use of potentially toxic and expensive metal catalysts. These advancements in green chemistry are crucial for the sustainable production of thiophene-based compounds, including 4-(5-pentylthiophen-2-yl)butanoic acid and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Pentylthiophen-2-yl)butanoic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling to attach the thiophene moiety to the butanoic acid backbone, followed by alkylation to introduce the pentyl chain. Key steps include using palladium catalysts (e.g., Pd(PPh₃)₄) and optimizing reaction temperatures (60–80°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization improves yield. Yield optimization requires monitoring reaction progress by TLC and adjusting stoichiometry of boronic acid derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry of the thiophene ring and alkyl chain integration. For example, the β-protons of the thiophene resonate at δ 6.8–7.2 ppm, while the pentyl chain shows characteristic methylene signals (δ 1.2–1.6 ppm) .

- IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 279.15 (calculated for C₁₃H₁₈O₂S). Fragmentation patterns distinguish between alkyl chain and aromatic moieties .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, identifying nucleophilic/electrophilic sites. For instance, the thiophene sulfur atom exhibits high electron density, favoring electrophilic substitution. HOMO-LUMO gaps predict charge-transfer interactions in coordination complexes, aiding catalyst design (e.g., Pd-based systems) .

Q. What strategies are effective in analyzing the compound’s stability under varying pH and oxidative conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (25–40°C, pH 1–13) with HPLC monitoring. The carboxylic acid group degrades at pH >10 via hydrolysis, requiring buffered solutions (pH 7.4) for biological assays .

- Oxidative Stability : Expose the compound to H₂O₂ or ozone in controlled reactors. FTIR tracks C-S bond cleavage (~690 cm⁻¹ loss), while GC-MS identifies degradation byproducts (e.g., sulfoxides) .

Q. How to design experiments to evaluate the biological activity of this compound, such as antifungal effects?

- Methodological Answer :

- In Vitro Assays : Use microdilution methods (CLSI guidelines) against Candida albicans. Prepare stock solutions in DMSO (<1% v/v) and test concentrations (0.5–128 µg/mL). Minimum Inhibitory Concentration (MIC) is determined via optical density (OD₆₀₀) after 24h incubation .

- Structure-Activity Relationship (SAR) : Modify the pentyl chain length or introduce halogens (e.g., bromine at the thiophene 5-position) to enhance membrane penetration. Compare MIC values to establish SAR trends .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate purity using DSC (melting point range ±2°C) and elemental analysis (±0.4% for C, H, N). If NMR data conflicts (e.g., split peaks), check for polymorphic forms via X-ray crystallography. For example, a 2023 study found that recrystallization from ethanol vs. acetone produces different crystal packing, altering NMR splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.